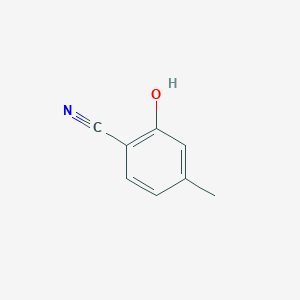

2-Hydroxy-4-methylbenzonitrile

Description

Historical Context and Initial Academic Investigations of Nitrile and Hydroxyl-Substituted Aromatic Compounds

The study of aromatic compounds, characterized by their stable ring structures, has been a cornerstone of organic chemistry for centuries. openaccessjournals.com Early investigations into nitrile and hydroxyl-substituted aromatic compounds were driven by a desire to understand their unique chemical reactivity and physical properties. openaccessjournals.com The nitrile group, with its strong electron-withdrawing nature, and the hydroxyl group, a hydrogen bond donor, impart distinct characteristics to the aromatic ring. nih.gov This duality of function has long made such compounds subjects of academic curiosity and synthetic utility. openaccessjournals.comnih.gov

The Sandmeyer reaction, a well-established method for converting aryl amines to nitriles, and various hydroxylation techniques have been fundamental in the synthesis of these compounds. researchgate.netwikipedia.org Early research often focused on the fundamental reactions and properties of simpler, related molecules, laying the groundwork for the investigation of more complex structures like 2-hydroxy-4-methylbenzonitrile. sci-hub.se

Significance of the this compound Moiety in Advanced Chemical Synthesis and Derivatization

The this compound moiety is a versatile precursor in the synthesis of a wide array of more complex molecules. Its bifunctional nature allows for selective reactions at either the hydroxyl or the nitrile group, or reactions involving both. For instance, the hydroxyl group can be alkylated or acylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. acs.orgmdpi.com

This compound serves as a key starting material in the synthesis of various heterocyclic compounds, such as benzofurans. acs.orgacs.org For example, it has been used in the preparation of 2-benzoyl-6-methyl-1-benzofuran-3-amine. acs.org Furthermore, its derivatives are being explored for their potential in medicinal chemistry. Research has shown that compounds incorporating the this compound scaffold can exhibit biological activity, such as the inhibition of enzymes like Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). acs.orgacs.org

Recent studies have also highlighted its use in the development of antagonists for receptors like the A2A and A2B adenosine (B11128) receptors, which are implicated in the tumor microenvironment. tandfonline.com The ability to generate diverse derivatives from this single starting material underscores its importance in combinatorial chemistry and drug discovery programs. acs.orgnih.gov

Current Research Landscape and Emerging Academic Trends for this compound and Related Structures

The current research landscape for this compound and its analogs is dynamic and expanding. A significant trend is the development of more efficient and environmentally friendly synthetic methods. This includes the exploration of novel catalytic systems and one-pot reaction sequences to improve yields and reduce waste. researchgate.netrsc.org For instance, a second-generation process for the synthesis of a related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, has been developed to be more sustainable. researchgate.net

Another major focus is the application of these compounds in materials science and medicinal chemistry. Researchers are actively investigating the properties of polymers and other materials derived from this compound. In the pharmaceutical realm, there is a growing interest in creating libraries of derivatives to screen for a wide range of biological activities. nih.govnih.gov The emergence of new technologies and a deeper understanding of biological pathways are driving the exploration of these compounds as potential therapeutic agents. turnitin.com The ability to create complex molecular architectures from this relatively simple starting material continues to fuel innovation in academic and industrial research. lupinepublishers.comtandfonline.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 108-109 °C | rsc.org |

| ¹H NMR (400 MHz, DMSO-d6) δ | 10.91 (s, 1H), 7.51 (d, J = 8.4 Hz, 1H), 6.58-6.51 (m, 2H), 2.29 (s, 3H) | acs.orgrsc.org |

| ¹³C NMR (100 MHz, DMSO-d6) δ | 162.2, 144.5, 134.3, 117.3, 117.2, 113.8, 103.8, 20.5 | mdpi.com |

| HRMS (ESI+) [M-H]⁻ | Calcd: 132.0450, Found: 132.0455 | rsc.org |

Synthetic Applications of this compound

| Reaction Type | Product Class | Example | Reference |

| Abnormal Beckmann Rearrangement | Substituted Phenols | Preparation of this compound from an aldoxime | acs.org |

| Site-Selective Cyanation | Hydroxybenzonitriles | Synthesis from m-cresol | rsc.org |

| Hydroxylation | Hydroxybenzonitriles | Synthesis from 2-methylbenzonitrile | mdpi.com |

| Benzofuran (B130515) Synthesis | Benzofuran Derivatives | Starting material for 2-benzoyl-6-methyl-1-benzofuran-3-amine | acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFLXCCXXVMUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559714 | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-14-2 | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 4 Methylbenzonitrile

Advanced Synthetic Routes for 2-Hydroxy-4-methylbenzonitrile from Precursors

The synthesis of this compound can be achieved through various modern chemical strategies. These methods are designed to be efficient and selective, starting from accessible precursors.

Lewis Acid-Promoted Site-Selective Cyanation of Phenols for Benzonitrile (B105546) Derivatives

A highly efficient method for synthesizing 2-hydroxybenzonitriles involves the Lewis acid-promoted, site-selective electrophilic cyanation of phenols. rsc.org This approach is particularly effective for 3-substituted and 3,4-disubstituted phenols, yielding a diverse range of 2-hydroxybenzonitriles with excellent regioselectivity and high efficiency. rsc.orgdntb.gov.ua For instance, the reaction of 4-methylphenol (p-cresol) under these conditions would selectively introduce a cyano group at the ortho position to the hydroxyl group, directly forming this compound.

The process typically uses a cyanating agent like methyl thiocyanate (B1210189) (MeSCN). rsc.orgchemrxiv.org The regioselectivity is controlled by a combination of Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂), which activate the phenol (B47542) substrate. chemrxiv.org The proposed mechanism involves the generation of an intermediate from the phenol and the Lewis acids, which then couples with the cyanating agent to form the desired ortho-cyanated product. chemrxiv.org This method provides a practical route for the synthesis and modification of biologically active molecules. rsc.org

Synthesis via Aldoxime Dehydration and Related Catalytic Approaches

The dehydration of aldoximes is a well-established and important pathway for the synthesis of nitriles, including this compound. nih.govrsc.org This transformation involves the conversion of the corresponding aldoxime, 2-hydroxy-4-methylbenzaldehyde (B1293496) oxime, into the nitrile by eliminating a molecule of water. This route is considered one of the most efficient and convenient methods for preparing nitriles. researchgate.net The starting aldoxime can be synthesized by the condensation of 2-hydroxy-4-methylbenzaldehyde with hydroxylamine (B1172632).

The development of effective catalysts and the optimization of reaction conditions are crucial for the success of this method. nih.govrsc.org

A variety of catalyst systems have been developed to facilitate the dehydration of aldoximes to nitriles under mild conditions. researchgate.net

Nickel Sulfate (NiSO₄): Nickel-based catalysts are among the various metal catalysts reported for this conversion. researchgate.net These catalysts are often favored due to their efficiency and availability.

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have emerged as a highly efficient, inexpensive, and reusable catalyst for numerous organic transformations. researchgate.netajgreenchem.com In the context of aldoxime dehydration, ZnO, sometimes in combination with reagents like acetyl chloride, can catalyze the reaction to produce nitriles in high yields under solvent-free conditions. researchgate.net The high surface-to-volume ratio and reactivity of ZnO nanoparticles make them particularly effective. ajgreenchem.comacs.org The catalyst's stability allows it to be recovered and reused multiple times without a significant loss of activity. ajgreenchem.com

Table 1: Comparison of Catalyst Systems for Aldoxime Dehydration

| Catalyst System | Key Advantages | Typical Reaction Conditions | References |

|---|---|---|---|

| Nickel-based Catalysts | Efficient and available | Varies depending on specific catalyst | researchgate.net |

| ZnO Nanoparticles | High efficiency, low cost, reusable, environmentally friendly | Often solvent-free or in mild solvents like ethanol (B145695) | researchgate.netajgreenchem.com |

| Copper Salts (e.g., Cu(OAc)₂) | Effective, can work in water | Reflux in water | researchgate.net |

| Heteropolyacids (HPA) on Silica | High acidity, recyclable | Liquid phase, specific solvent systems | researchgate.net |

For instance, in reactions catalyzed by silica-supported heteropolyacids, polar protic solvents like ethanol and water were found to be ineffective. researchgate.net In contrast, non-polar or less polar solvents often provide better results. The optimization process involves screening various solvents to find the one that maximizes catalyst performance. researchgate.net

Temperature and reaction time are also critical parameters. acs.org Studies have shown that increasing the reaction temperature can reduce the time required to achieve the maximum yield. However, excessive reaction times, especially at higher temperatures, can lead to the degradation of the product and a decrease in yield. acs.org Therefore, careful optimization of both temperature and duration is necessary to achieve the best outcome. acs.org

Electrocatalytic Synthesis from Corresponding Alcohols and Ammonia (B1221849)

A green and promising approach for nitrile synthesis is the direct electrosynthesis from primary alcohols and ammonia. researchgate.netrsc.org This method offers a mild and environmentally friendly alternative to traditional chemical routes that often require toxic reagents and harsh conditions. rsc.org For the synthesis of this compound, the corresponding precursor would be 2-hydroxy-4-methylbenzyl alcohol.

This electrocatalytic process typically uses a simple nickel catalyst in an aqueous electrolyte. researchgate.netrsc.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.org First, the alcohol is oxidized to an aldehyde on the catalyst surface. The aldehyde then reacts with ammonia to form an imine, which is subsequently oxidized to the nitrile. rsc.org In-situ formed Ni²⁺/Ni³⁺ redox species are proposed to be the active sites for the conversion. researchgate.netrsc.org This strategy has demonstrated broad feasibility with various aromatic, aliphatic, and heterocyclic primary alcohols. researchgate.net

Table 2: Electrocatalytic Synthesis Parameters

| Parameter | Condition/Value | Significance | References |

|---|---|---|---|

| Catalyst | Nickel foam | Inexpensive and effective catalyst | researchgate.netrsc.org |

| Reactants | Primary alcohol, Ammonia | Readily available starting materials | researchgate.netrsc.org |

| Solvent | Aqueous electrolyte | Environmentally benign solvent | researchgate.netrsc.org |

| Conditions | Room temperature, controlled potential | Mild reaction conditions, energy efficient | researchgate.net |

Multi-Step Synthetic Strategies Involving Methyl Benzoates and Benzamides

Multi-step synthetic sequences provide a versatile platform for the preparation of complex molecules like this compound, often starting from readily available materials such as methyl benzoates or involving benzamide (B126) intermediates. medjpps.comcore.ac.uk

A plausible route could start from a substituted methyl benzoate (B1203000), for example, methyl 4-hydroxy-3-methylbenzoate. The synthesis would involve a series of functional group transformations. For instance, the benzamide can be formed from the corresponding carboxylic acid or ester. The nitrile group can then be introduced by the dehydration of this primary amide. Reagents like oxalyl chloride and triethylamine (B128534) with a catalyst can facilitate this amide-to-nitrile conversion. researchgate.net These multi-step strategies allow for the careful and controlled construction of the target molecule, with each step designed to modify a specific part of the structure. medjpps.com

Mechanistic Investigations of this compound Formation

Understanding the step-by-step process of how this compound is formed is crucial for optimizing its synthesis. This involves identifying the transient structures (transition states) and short-lived molecules (intermediates) that occur during the reaction.

Exploration of Transition States and Intermediates in Nitrile Formation

The conversion of a starting material to this compound proceeds through a series of high-energy transition states and more stable intermediates. For instance, in the synthesis from the corresponding aldoxime, the reaction is believed to proceed through a dehydration mechanism. The formation of the nitrile is often the result of a concerted process where the hydroxyl group of the aldoxime is eliminated.

In reactions involving the direct cyanation of phenols, the mechanism can be more complex. For example, the use of a Lewis acid promoter is often necessary to activate the phenol for the addition of the cyano group. The reaction may proceed through a hemiacetal-like intermediate. dcu.ie In some cases, the reaction mechanism involves a [2+2] cycloaddition, which has a zwitterionic transition state. acs.org

Influence of Substituent Effects on Reaction Selectivity and Yield

The presence and position of substituent groups on the aromatic ring significantly impact the outcome of the synthesis of this compound. The hydroxyl (-OH) and methyl (-CH3) groups on the starting material, m-cresol, direct the incoming cyano group to the ortho position relative to the hydroxyl group. This directing effect is a combination of electronic and steric factors.

The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution, which is a key step in many cyanation reactions. However, the position of these groups is critical. For instance, studies on related benzonitrile derivatives have shown that substituents can stabilize or destabilize intermediates, thereby influencing the reaction pathway and final product distribution. acs.org Research on the synthesis of various substituted benzonitriles has demonstrated that electron-withdrawing or electron-donating groups can affect reaction rates and yields. acs.orgacs.org For example, introducing a bromine or methyl group at certain positions can significantly improve inhibitory activity in related compounds, while the same groups at other positions can lead to a complete loss of potency. acs.org

| Substituent | Position | Effect on Yield | Reference |

| Bromine | 5 | Improved activity | acs.org |

| Methyl | 5 | Improved activity | acs.org |

| Bromine | 6 | Loss of potency | acs.org |

| Methyl | 6 | Loss of potency | acs.org |

Computational Modeling of Reaction Pathways (e.g., Molecular Electron Density Theory, DFT)

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to observe experimentally. Methods like Density Functional Theory (DFT) and Molecular Electron Density Theory are employed to model the reaction pathways for the formation of this compound.

These computational models can calculate the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction. This information helps in understanding the feasibility of a proposed mechanism and identifying the rate-determining step. For example, computational studies on related nitrile syntheses have been used to predict reaction outcomes and explain the role of catalysts. researchgate.net Such models can also elucidate the electronic structure of the molecules involved, explaining the substituent effects observed experimentally.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly chemical processes. The principles of green chemistry are being increasingly applied to the synthesis of this compound to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net

Development of Environmentally Benign Solvents and Reagents

A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. researchgate.net Traditional syntheses of nitriles often employ toxic solvents like dimethylformamide (DMF) or halogenated hydrocarbons. Research is focused on finding greener solvents that are less toxic, biodegradable, and derived from renewable resources. merckmillipore.comsigmaaldrich.com

Examples of greener solvent alternatives include:

Water: Being non-toxic and readily available, water is an ideal green solvent for certain reactions. researchgate.net

Ethanol and Isopropyl Alcohol: These alcohols are less toxic than methanol (B129727) and can be suitable substitutes in many applications. merckmillipore.comsigmaaldrich.com

Polyethylene Glycols (PEGs): PEGs are considered greener alternatives to solvents like DMF and DMSO due to their lower toxicity and biodegradability. merckmillipore.com

2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME): These ethers are seen as safer replacements for more hazardous ethers and aromatic solvents. merckmillipore.comcarloerbareagents.com

The development of synthetic routes that avoid toxic reagents, such as cyanide salts, is also a major goal.

| Conventional Solvent | Greener Alternative | Key Benefits | Reference |

| Methanol, Acetonitrile | Ethanol, Isopropyl Alcohol | Lower toxicity, biodegradable | merckmillipore.comsigmaaldrich.com |

| DMF, DMSO | Polyethylene Glycols (PEGs) | Lower toxicity, biodegradable | merckmillipore.com |

| Ethers, Aromatics, Halogenated Solvents | 2-MeTHF, CPME | Safer, less volatile | merckmillipore.comcarloerbareagents.com |

Catalyst Reusability and Sustainability in Production

Catalysts play a vital role in many chemical syntheses by increasing reaction rates and selectivity. In the context of green chemistry, the focus is on developing catalysts that are not only efficient but also reusable and sustainable. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are often preferred because they can be easily separated from the product and reused in subsequent batches. sharif.edu

Minimizing Waste Generation in Synthetic Protocols

The reduction of waste is a central tenet of green chemistry, directly addressing the principle of preventing waste generation rather than treating it after it has been created. acs.org In the synthesis of this compound, minimizing waste involves a multi-faceted approach, focusing on improving reaction efficiency, utilizing safer and recyclable materials, and adopting catalytic and alternative energy-driven processes. Key metrics used to evaluate the environmental footprint of a synthetic protocol include Atom Economy (AE), Process Mass Intensity (PMI), and the E-factor. acs.orgrsc.orgrsc.org

Green Chemistry Metrics in Synthesis

The ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product. acs.orgrsc.org Process Mass Intensity (PMI) provides a broader measure of waste, calculating the ratio of the total mass of all materials (including solvents, reagents, and process aids) used to the mass of the final product. acs.org A lower PMI indicates a more efficient and less wasteful process.

For instance, in the development of a second-generation synthesis for a structurally related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, a focus on green chemistry principles led to a dramatic reduction in waste. The initial route had a PMI of 210, which was significantly improved to 81 in the newer process. researchgate.net This was achieved by replacing hazardous reagents and minimizing complex workup procedures. researchgate.net Such principles are directly applicable to optimizing the synthesis of this compound.

| Metric | Classical Route | 2nd Generation Route |

| Overall Yield | 40–45% | 69% |

| Process Mass Intensity (PMI) | 210 | 81 |

| Key Hazards | Cyanide salts, undesirable solvents | Avoids cyanide, simpler workup |

This interactive table compares a classical synthetic route with a second-generation, greener route for a related hydroxybenzonitrile, illustrating the potential for waste reduction. Data adapted from research on a similar compound. researchgate.net

Catalytic and Electrocatalytic Strategies

Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and are often recyclable, thus minimizing waste. acs.org The development of novel catalysts is crucial for creating more sustainable synthetic pathways.

One promising approach is the use of heterogeneous acid catalysts, which are easily separated from the reaction mixture and can be reused. nih.govthieme-connect.com For example, a g-C3N4·SO3H ionic liquid catalyst has been shown to be effective, stable, and environmentally friendly for various reactions. nih.gov Similarly, ruthenium-based catalysts have demonstrated high efficiency in the hydration of nitriles to amides, a potential subsequent step in the functionalization of the nitrile group. uniovi.es

More recently, electrocatalytic strategies have emerged as a benign alternative for nitrile synthesis. rsc.orgrsc.org Research has demonstrated a one-pot synthesis of various nitriles, including 2-hydroxybenzonitrile (B42573), from primary alcohols (like 2-hydroxybenzyl alcohol) and ammonia. rsc.orgrsc.org This method operates under mild, ambient temperature conditions in an aqueous electrolyte, eliminating the need for toxic reagents and external oxidants that are common in conventional routes. rsc.orgrsc.org The use of a simple, inexpensive, and reusable nickel (Ni) catalyst further enhances the green credentials of this process. rsc.orgrsc.org

| Feature | Conventional Chemical Route | Electrocatalytic Route |

| Reagents | Often requires toxic reagents and oxidants | Ammonia, no external oxidants |

| Conditions | Often harsh (high temp/pressure) | Mild (ambient temperature) |

| Catalyst | May use complex or noble metal catalysts | Simple, reusable Nickel (Ni) catalyst |

| Byproducts | Significant waste generation | Reduced waste |

This interactive table compares conventional chemical synthesis with a modern electrocatalytic approach for producing nitriles like 2-hydroxybenzonitrile. rsc.orgrsc.org

Alternative Reagents and Reaction Pathways

Advanced Spectroscopic and Computational Analysis of 2 Hydroxy 4 Methylbenzonitrile

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are instrumental in determining the intricate details of a molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and proton environments of a molecule. For 2-Hydroxy-4-methylbenzonitrile, ¹H and ¹³C NMR spectra provide definitive information about its structure.

¹H NMR: The proton NMR spectrum of this compound typically shows distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their chemical environment, including the electron-withdrawing nitrile group and the electron-donating hydroxyl and methyl groups. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values can vary based on the solvent and prediction software used.)

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | 109.1 |

| C2 (C-OH) | 159.55 |

| C3 | 120.34 |

| C4 (C-CH₃) | 143.6 |

| C5 | 131.9 |

| C6 | 129.7 |

| CN (Nitrile) | 119.0 |

| CH₃ (Methyl) | 21.7 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. A prominent, sharp band is expected around 2220 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Other bands corresponding to aromatic C-H stretching, C-C stretching within the ring, and C-O stretching are also observed.

Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes. The nitrile group's symmetric stretch is also observable in the Raman spectrum. This technique is particularly useful for observing non-polar bonds that may be weak or absent in the FT-IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3500 (broad) |

| C≡N | Stretching | ~2220 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-O | Stretching | ~1250 |

| CH₃ | Stretching | 2850-2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of this compound under electron impact would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic compounds include the loss of the nitrile group (CN) or the methyl group (CH₃). The stability of the aromatic ring often results in a prominent molecular ion peak. libretexts.org The presence of a hydroxyl group may lead to the loss of a water molecule (H₂O) under certain conditions. libretexts.org

Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecule's electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govsigmaaldrich.cn

Electronic Structure: DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles of this compound. These calculations provide a theoretical model of the molecule's three-dimensional shape.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of the molecule. nih.govsigmaaldrich.cn These calculated frequencies can be compared with the experimental data obtained from FT-IR and Raman spectroscopy to aid in the assignment of vibrational modes. Theoretical calculations often show excellent agreement with experimental spectra. nih.gov

Molecular Electrostatic Potential (MEP) Analysis and Atomic Charge Distribution

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.org For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The region around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group would exhibit a negative electrostatic potential, indicating their susceptibility to electrophilic attack. chemrxiv.org The hydrogen atom of the hydroxyl group would show a region of positive potential, making it a likely site for nucleophilic attack. chemrxiv.org

Atomic Charge Distribution: The distribution of electron density within the molecule can be quantified by calculating the atomic charges. Methods like Mulliken population analysis can be used to determine the partial charges on each atom. In this compound, the nitrogen and oxygen atoms are expected to have significant negative charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to these electronegative atoms will have positive charges. This charge distribution influences the molecule's reactivity and intermolecular interactions. semanticscholar.org

HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for understanding a molecule's electronic transitions and chemical reactivity. schrodinger.com

The HOMO is the orbital with the highest energy level that contains electrons, acting as an electron donor. Conversely, the LUMO is the lowest energy orbital that is empty, capable of accepting electrons. schrodinger.com The energy of this gap dictates the lowest energy electronic excitation possible within the molecule. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state to an excited state, which corresponds to higher chemical reactivity and lower kinetic stability. schrodinger.comresearchgate.net This energy gap is instrumental in determining molecular electrical transport properties and explains charge transfer interactions that occur within the molecule. semanticscholar.orgresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the HOMO-LUMO energy gap. schrodinger.comresearchgate.net These calculations provide insights into how the molecular structure influences its electronic properties. The nature of substituent groups on a molecule can significantly affect the energy levels of the frontier orbitals. Electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH3) groups present in this compound, typically increase the energy of the HOMO and LUMO, which can lead to a smaller energy gap and thus greater reactivity. semanticscholar.org In contrast, electron-withdrawing groups tend to lower the energy levels of these orbitals. semanticscholar.org For example, a computational study on 2-Chloro-3-Methoxybenzonitrile using the B3LYP method calculated a HOMO-LUMO energy gap of 5.11 eV. jchps.com

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | The orbital from which a molecule is most likely to donate electrons in a chemical reaction. Its energy level relates to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | The orbital to which a molecule is most likely to accept electrons. Its energy level relates to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A low energy gap indicates high chemical reactivity, low kinetic stability, and ease of electronic excitation. researchgate.netresearchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-target interactions.

While specific molecular docking studies for this compound were not prominently featured in the analyzed literature, research on its derivatives provides valuable insights into the binding capabilities of this class of compounds.

A notable study investigated the interaction of a derivative, 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, with the Focal Adhesion Kinase (FAK) protein, a target in anticancer therapy. researchgate.netderpharmachemica.com Using AutoDock software, the study concluded that this bioactive compound could act as a potent inhibitor of the FAK protein. researchgate.net The analysis of the docking results revealed that the compound's interactions within the protein's binding site are primarily hydrophobic. researchgate.net Such studies are foundational for investigating the structure-activity relationship and inhibitory features of these ligands. researchgate.net

Table 2: Example Molecular Docking Study of a Benzonitrile (B105546) Derivative

| Ligand | Target Protein | Docking Software | Key Findings |

| 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile | Focal Adhesion Kinase (FAK) | AutoDock | The compound shows potential as a potent inhibitor of the FAK protein, with hydrophobic interactions being significant for binding. researchgate.net |

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a compound's structure and properties.

Crystallographic data for this compound itself is not detailed in the reviewed sources. However, structural studies on several of its derivatives have been successfully carried out, elucidating their molecular conformations and packing in the solid state.

For instance, the crystal structure of 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile was determined using single-crystal X-ray diffraction. researchgate.netderpharmachemica.com Crystals of this compound were grown using a slow evaporation technique with ethanol (B145695) as the solvent. researchgate.net

Another derivative, 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile , has been characterized crystallographically. scispace.com The study revealed an orthorhombic crystal system with the space group Pna2₁ and a strong intramolecular hydrogen bond that stabilizes the molecular conformation. scispace.com The dihedral angle between the naphthyl and phenyl rings was found to be 72.91(8)°. scispace.com

Furthermore, the crystal structure of 2,6-dibromo-4-methylbenzonitrile was determined and found to be isomorphous with its corresponding isocyanide derivative, with tetrameric Br⋯Br contacts identified as the main packing interaction. iucr.org

Table 3: Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Key Structural Features |

| 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile | Orthorhombic | Pna2₁ | Dihedral angle of 72.91(8)° between naphthyl and phenyl rings; stabilized by intramolecular O–H···N hydrogen bonding. scispace.com |

| 2,6-dibromo-4-methylbenzonitrile | Not specified | Not specified | Isomorphous with its isocyanide analogue; features tetrameric Br···Br contacts in its crystal packing. iucr.org |

| 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile | Not specified | Not specified | Structure determined by single-crystal X-ray diffraction from crystals grown in ethanol. researchgate.net |

Derivatization and Functionalization Strategies of 2 Hydroxy 4 Methylbenzonitrile

Chemical Transformations at the Nitrile Group

The nitrile group is a valuable functional group in organic synthesis due to its ability to be converted into several other important functionalities, most notably amides and amines.

Hydration of Nitriles to Amides: Catalytic Approaches and Mechanism

The conversion of nitriles to primary amides through hydration is a direct and atom-economical transformation. rug.nl While this reaction can be promoted by acidic or basic conditions, these methods often require harsh conditions and can lead to the over-hydrolysis of the amide to the corresponding carboxylic acid. uniovi.es Consequently, significant research has focused on developing selective catalytic systems.

Transition metal catalysts, particularly those based on ruthenium, have shown significant promise for nitrile hydration under milder conditions. rug.nl For instance, ruthenium complexes featuring pincer-type ligands can catalyze the hydration of a wide array of nitriles at room temperature. rug.nl The proposed mechanism for these catalysts often involves the cooperative binding of the nitrile to the metal center and the ligand, which activates the C≡N bond towards nucleophilic attack by water. rug.nl Another ruthenium complex, [RuH2(PPh3)4], has also been demonstrated to be effective. The mechanism is thought to involve the oxidative addition of water, followed by the insertion of the nitrile into a Ru-H bond, and subsequent reductive elimination to release the amide. uniovi.es

Base-catalyzed hydration, using inexpensive and readily available catalysts like sodium hydroxide (B78521) (NaOH), has been shown to be highly selective for the synthesis of aromatic amides from their corresponding nitriles. st-andrews.ac.uk Kinetic studies suggest that under these conditions, the second hydration step to the carboxylic acid is significantly slower than the initial hydration of the nitrile to the amide, thus ensuring high selectivity for the desired amide product. st-andrews.ac.uk The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group, followed by protonation to yield the amide.

| Catalyst System | Conditions | Selectivity for Amide | Reference |

| Ruthenium Pincer Complex | Room Temperature, tBuOH | High | rug.nl |

| [RuH2(PPh3)4] | Acetone, 80 °C | High | uniovi.es |

| NaOH | H2O/Organic Solvent | High | st-andrews.ac.uk |

Reduction to Amines: Catalytic Hydrogenation and Selectivity

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this conversion, utilizing molecular hydrogen as the reductant in the presence of a metal catalyst. thieme-connect.denih.gov Common catalysts include Raney nickel, palladium on carbon (Pd/C), and various ruthenium complexes. thieme-connect.debme.hu

A significant challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an imine intermediate, which can react with the primary amine product to form secondary and even tertiary amines as byproducts. nih.gov To achieve high selectivity for the primary amine, reaction conditions such as solvent, temperature, pressure, and the choice of catalyst and additives are crucial. bme.hu

For instance, ruthenium-N-heterocyclic carbene complexes have been reported to selectively reduce a variety of nitriles to primary amines with high yields. thieme-connect.de Similarly, the use of specific ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) with a ruthenium precursor, can also afford excellent yields and selectivity for primary amines from benzonitriles. thieme-connect.de In heterogeneous catalysis, silica-supported nickel catalysts have demonstrated high selectivity for the formation of primary amines in ethanol (B145695). bme.hu The choice of solvent can significantly influence the outcome, with less polar solvents sometimes leading to decreased selectivity. bme.hu

| Catalyst | Conditions | Selectivity for Primary Amine | Reference |

| Ru–NHC Complex | Toluene, 40-80 °C, 35 bar H2 | >99% | thieme-connect.de |

| Ru(cod)(methylallyl)2 / dppf | Toluene, 80 °C, 50 bar H2 | 98-99% | thieme-connect.de |

| Ni/SiO2 | Ethanol, 100 °C, 13 bar H2 | 84% | bme.hu |

Amidoxime Formation from Nitriles for Pharmaceutical Intermediates

Amidoximes, which are N-hydroxy-carboximidamides, are valuable intermediates in medicinal chemistry, often serving as prodrugs for amidines or as precursors for heterocyclic systems like 1,2,4-oxadiazoles. nih.govresearchgate.net They are typically synthesized by the reaction of a nitrile with hydroxylamine (B1172632). mdpi.com This reaction is generally carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol. nih.govmdpi.com

The reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The resulting intermediate then undergoes proton transfer to yield the stable amidoxime. The synthesis is often performed under reflux to reduce reaction times, which can range from a few hours to 48 hours depending on the substrate's reactivity. mdpi.com Amidoximes are particularly important as they can enhance the pharmacokinetic properties of a drug molecule or act as key building blocks for more complex, biologically active compounds. researchgate.netmdpi.com For example, they have been incorporated into molecules targeting various enzymes and receptors. mdpi.com

Modifications at the Hydroxyl Group

The phenolic hydroxyl group of 2-hydroxy-4-methylbenzonitrile is also amenable to a range of chemical modifications, allowing for further diversification of the molecular structure.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. This method is highly versatile for introducing a wide range of alkyl or aryl groups. nih.gov Iron-catalyzed etherification reactions using alcohols have also been developed as an alternative approach. acs.org

Esterification of the hydroxyl group is another common transformation, typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reactions are generally efficient and lead to the formation of the corresponding phenyl ester. These ester derivatives can be useful as prodrugs, as the ester linkage can be cleaved in vivo to release the parent phenol. google.com

Oxidation and Coupling Reactions

The phenolic hydroxyl group is susceptible to oxidation, although these reactions can sometimes lead to complex mixtures of products, including quinones or polymeric materials. The specific outcome depends heavily on the oxidant used and the reaction conditions.

Coupling reactions involving the phenolic hydroxyl group can also be employed to create larger, more complex molecules. For example, in the presence of a suitable catalyst, phenols can undergo oxidative coupling to form biphenyl (B1667301) diols or poly(phenylene oxide) polymers. While specific examples for this compound are not prevalent in the provided search results, the general reactivity of phenols suggests that such transformations are plausible. Suzuki-Miyaura cross-coupling reactions can be performed on related brominated phenols to introduce aryl groups, which could be a strategy applied after modification of the hydroxyl group. acs.org

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is endowed with a specific electronic character due to the interplay of its substituents: the electron-donating hydroxyl and methyl groups, and the electron-withdrawing nitrile group. This electronic arrangement dictates the regioselectivity of reactions occurring at the aromatic core.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The success and regiochemical outcome of EAS on this compound are governed by the directing effects of the existing substituents.

The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. The methyl (-CH₃) group is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group. Conversely, the nitrile (-CN) group is a deactivating group, directing incoming electrophiles to the meta position.

Considering the positions on the benzene (B151609) ring of this compound:

Position 1: -CN group

Position 2: -OH group

Position 4: -CH₃ group

The combined influence of these groups determines the most probable sites for electrophilic attack. The powerful ortho-, para-directing effect of the hydroxyl group at position 2 strongly activates positions 3 and 5. Position 6 is para to the methyl group and ortho to the nitrile group. DFT calculations have suggested that electrophilic aromatic substitution is most likely to occur at the position para to the hydroxyl group, which in this case is position 5. The strong activation by the hydroxyl group at this position overcomes the deactivating influence of the nitrile group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The introduction of these functional groups onto the aromatic ring of this compound would produce a variety of substituted derivatives for further synthetic transformations. For instance, nitration would introduce a nitro group (-NO₂), while halogenation would introduce a halogen atom (e.g., -Br, -Cl).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Among these, the Suzuki-Miyaura reaction is widely employed for the formation of biaryl structures, conjugated dienes, and styrenes. news-medical.netharvard.edu This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. news-medical.netlibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (Ar-Ar'), regenerating the palladium(0) catalyst.

For this compound to participate in a Suzuki-Miyaura reaction, it must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved through electrophilic halogenation of the aromatic ring, as discussed in the previous section. For example, bromination of this compound would yield a bromo-substituted derivative. This halogenated intermediate can then be coupled with various boronic acids to introduce a wide range of aryl or vinyl substituents.

The table below illustrates the general scheme of a Suzuki-Miyaura reaction.

Table 1: General Scheme of the Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The functional groups of this compound—the hydroxyl and nitrile moieties—make it a valuable starting material for the synthesis of complex heterocyclic compounds. These heterocycles are often scaffolds for biologically active molecules. nih.gov

A notable example is the synthesis of benzofuran (B130515) derivatives. acs.org In a reported procedure, this compound can be used to synthesize 2-benzoyl-6-methyl-1-benzofuran-3-amine. acs.org This transformation highlights the utility of the ortho-hydroxybenzonitrile motif in constructing fused ring systems. The synthesis involves the reaction of this compound with 2-chloro-1-phenylethan-1-one, where the phenolic oxygen acts as a nucleophile to displace the chloride, followed by an intramolecular cyclization involving the nitrile group to form the furan (B31954) ring.

The table below outlines the reactants and product in the synthesis of a key benzofuran intermediate derived from this compound.

Table 2: Synthesis of a Benzofuran Derivative

| Starting Material | Reagent | Product |

|---|

This strategy demonstrates how the inherent reactivity of this compound can be harnessed to build more complex molecular architectures, which are of interest in fields such as medicinal chemistry. acs.org

Applications of 2 Hydroxy 4 Methylbenzonitrile in Advanced Materials and Catalysis

Precursor in the Synthesis of Advanced Functional Materials

The distinct reactivity of its hydroxyl and nitrile groups allows 2-hydroxy-4-methylbenzonitrile to be incorporated into a variety of advanced materials, imparting specific functions and properties.

Polymer Synthesis and Functionalization

While direct polymerization of this compound is not widely documented, its structural motifs are valuable in polymer science. As a substituted cyanophenol, it possesses the necessary functional groups to act as a monomer or a modifying agent in various polymerization reactions.

The phenolic hydroxyl group allows it to be incorporated into polyesters and polycarbonates through condensation polymerization. In this context, it can be used as a comonomer to alter the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. Furthermore, cyanophenols can be employed as end-capping agents to control the molecular weight of polymers like polycarbonates and to modify the functionality of the polymer chain ends. This modification can influence the polymer's surface energy, polarity, and compatibility with other materials.

The nitrile group, being a site for potential chemical transformation, can be used for post-polymerization modification. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, introducing new functional groups along the polymer backbone or at its terminus. These functionalized polymers are central to developing materials for specialized applications. empa.ch For example, polymers incorporating cyanophenol-type structures are explored for fabricating chemical sensors, where the functional groups can interact with specific analytes. mdpi.comresearchgate.net

Table 1: Potential Roles of this compound in Polymer Synthesis

| Polymer Type | Potential Role of this compound | Anticipated Feature |

| Polycarbonates | Comonomer or End-capping Agent | Modified thermal properties and end-group functionality. |

| Polyesters | Comonomer (Diol component) | Enhanced thermal stability and chemical resistance. |

| Functional Polymers | Monomer for functional backbones | Introduction of reactive sites for post-polymerization modification. empa.ch |

Dye Sensitizers and Photoredox Systems

In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), the design of organic dye molecules follows a donor-π-acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer upon photoexcitation. nih.govacs.org The structure of this compound, containing electron-donating hydroxyl and methyl groups and an electron-withdrawing benzonitrile (B105546) moiety, makes it a suitable platform for designing such dyes. nih.gov

In a typical D-π-A dye, the benzonitrile unit can serve as a potent electron acceptor and an anchoring group to the semiconductor surface (e.g., TiO2). mdpi.comresearchgate.net The hydroxyl and methyl groups on the phenyl ring act as donor components, enhancing the electron-donating strength of the molecule. This strategic placement of donor and acceptor groups can lead to a desirable low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), enabling the absorption of light in the visible or even near-infrared region. acs.org Quantum chemical analyses have shown that incorporating a benzonitrile moiety as the electron acceptor is a viable strategy for creating effective photosensitizers. nih.govacs.org

Furthermore, the nitrile functionality is relevant in photoredox catalysis. Photosensitization of organometallic intermediates can drive challenging chemical transformations, and some systems utilize nitrile insertion in catalytic cycles. nih.gov The development of photosensitizers based on substituted benzonitriles for various photochemical applications remains an active area of research. nih.govmdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are highly dependent on the choice of these components. researchgate.net this compound is an excellent candidate for a functional organic ligand due to its two potential coordination sites: the phenolic oxygen and the nitrile nitrogen.

The hydroxyl group can be deprotonated to form a phenolate, which acts as a strong binding site for a wide range of metal ions. The nitrile group can also coordinate directly to metal centers or serve as a reactive handle for in situ reactions. escholarship.org A well-established method for synthesizing tetrazole-based MOFs involves the [2+3] cycloaddition of a nitrile group with an azide (B81097) source under solvothermal conditions. For example, 4-methylbenzonitrile has been used to form 3D polymeric networks with zinc ions after the in situ conversion of the nitrile to a tetrazolate ligand. This approach could be readily applied to this compound to create bifunctional MOFs where the tetrazolate group provides the primary structural linkage and the hydroxyl group remains available for post-synthetic modification or to serve as an active site for catalysis or sensing.

The dual functionality of the ligand allows for the construction of complex coordination polymers with tailored properties such as gas adsorption, luminescence, and chemical sensing, which can be tuned by the functional groups present on the ligand. rsc.orgnih.gov

Role in Catalytic Processes

The electronic properties and coordination ability of this compound make it a person of interest in the design of both homogeneous and heterogeneous catalysts.

Ligand Design for Organometallic Catalysis

The design of ligands is crucial in organometallic catalysis as they modulate the steric and electronic properties of the metal center, thereby controlling catalytic activity and selectivity. acs.org this compound possesses both a hard donor (phenolic oxygen) and a soft/borderline donor (nitrile nitrogen), making it a versatile chelating or bridging ligand for a variety of transition metals. researchgate.net

Its derivatives have been explicitly used in the synthesis of organometallic complexes. For instance, a rhenium complex bearing a ligand derived from 4-(tert-Butyl)-2-hydroxybenzonitrile was synthesized and studied for its catalytic activity. escholarship.org The interaction of hydroxybenzonitriles with metal centers is significant; studies have shown that 4-hydroxybenzonitrile (B152051) can irreversibly deactivate a ruthenium pincer catalyst by coordinating to the metal, highlighting the strong binding affinity of the hydroxyl group. rug.nlrsc.org Nitriles such as benzonitrile and 4-methylbenzonitrile are also commonly used as ligands in catalyst compositions. google.com

By carefully selecting the metal precursor and reaction conditions, this compound can be used to synthesize discrete organometallic complexes that may themselves be active catalysts for reactions like transfer hydrogenation, C-C bond formation, or polymerization.

Catalyst Support or Modifier in Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst (often a solid) exists in a different phase from the reactants. wikipedia.org The surface properties of the solid catalyst or its support are critical for catalytic performance. While direct use of this compound as a catalyst support is unlikely, it has significant potential as a surface modifier to tune the selectivity and activity of existing heterogeneous catalysts.

The principle involves anchoring the molecule onto the surface of a catalyst support, such as a metal oxide (e.g., MnO₂, Al₂O₃, TiO₂). nih.govacs.org The phenolic hydroxyl group of this compound can form strong bonds with the metal oxide surface. This organic monolayer can alter the surface's properties in several ways:

Selective Site Blocking: It can passivate certain active sites on the catalyst surface, preventing undesirable side reactions and improving selectivity towards the desired product.

Altering Surface Polarity: The organic layer can change the hydrophilicity/hydrophobicity of the catalyst surface, which can be crucial for reactions in aqueous media or for controlling reactant access to the active sites. researchgate.net

Electronic Modification: Electron transfer between the organic modifier and the support can occur, altering the electronic properties of the catalytic active sites. acs.org

This strategy has been demonstrated effectively by using carboxylates to modify the surface of manganese oxide catalysts, which tunes the chemoselectivity in ammoxidation reactions by selectively decreasing the adsorption affinity of hydroxyl groups on the reactant molecule. nih.gov A similar approach using this compound could be envisioned to control the selectivity in the oxidation or hydrogenation of multifunctional molecules on base-metal oxide or supported noble metal catalysts.

Investigation of Catalytic Activity in Organic Transformations

While this compound is not typically employed as a direct catalyst in organic transformations, its structural motifs, particularly the hydroxyl and nitrile groups, are of significant interest in the design of directing groups for transition metal-catalyzed reactions. These directing groups play a crucial role in achieving site-selective functionalization of otherwise inert C-H bonds, a key goal in modern synthetic chemistry.

Research has shown that derivatives of 2-hydroxybenzonitrile (B42573) can act as effective directing groups, guiding a metal catalyst to a specific position on an aromatic ring, thereby enabling transformations like C-H alkynylation. This approach offers a powerful strategy for the synthesis of complex molecules by providing a temporary tether for the catalyst.

A notable example involves the use of a 2-hydroxy-4-methoxybenzonitrile (B1312819) moiety as a directing group in rhodium-catalyzed meta-C–H alkynylation of arenes. In these reactions, the nitrile group's linear coordination geometry is believed to direct the Rh(III)-catalyst to the meta-C–H bond of the target arene. This leads to the formation of a cyclometalated intermediate, which then reacts with an alkynylating agent to yield the desired meta-substituted product. nih.govrsc.orgrsc.org The efficiency of this process highlights the potential of the hydroxybenzonitrile scaffold in facilitating challenging organic transformations.

The following table summarizes the research findings on the rhodium-catalyzed meta-C–H alkynylation of various arenes using a directing group derived from a substituted 2-hydroxybenzonitrile.

Table 1: Rhodium-Catalyzed meta-C–H Alkynylation of Arenes Using a Hydroxybenzonitrile-Based Directing Group

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetic acid derivative | meta-alkynylated product | 55 |

| 2 | Phenylacetic acid derivative with methoxy (B1213986) group | meta-alkynylated product | - |

| 3 | Ketoprofen derivative | meta-alkynylated product | 75 |

| 4 | ortho-Chloro hydrocinnamic acid derivative | meta-alkynylated product | - |

| 5 | meta-Chloro hydrocinnamic acid derivative | meta-alkynylated product | - |

Data sourced from studies on directing group assisted rhodium-catalyzed meta-C–H alkynylation. nih.govrsc.orgrsc.org

While direct catalytic applications of this compound are not prominently documented, its structural features are integral to the development of sophisticated catalytic methodologies. The principles demonstrated with closely related derivatives underscore the potential for this compound to be incorporated into ligands or directing groups for a variety of catalytic organic transformations. Further research may yet uncover direct catalytic roles or expand its application in catalyst design.

Biological Activity and Medicinal Chemistry Research Involving 2 Hydroxy 4 Methylbenzonitrile Scaffolds

Mechanisms of Biological Activity of 2-Hydroxy-4-methylbenzonitrile Derivatives

The biological effects of this compound derivatives are rooted in their ability to interact with and modulate the function of key proteins involved in physiological and pathological processes. These mechanisms primarily involve enzyme inhibition and receptor binding, which are heavily influenced by the specific structural features of each derivative.

Derivatives built upon the this compound scaffold have been identified as inhibitors of several important enzymes, thereby interfering with biological pathways critical to disease progression.

Tyrosinase Inhibition : Benzonitrile (B105546) compounds, including those related to the this compound structure, have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net For instance, 4-methylbenzonitrile was found to be a potent inhibitor among a series of tested benzonitriles, with an IC50 value of 79.9 μM. researchgate.net The mechanism of inhibition can be complex; some benzonitrile derivatives act as partial or mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This inhibition is thought to occur through the coordination of the nitrile group with the copper ions present in the active site of the tyrosinase enzyme. researchgate.net

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibition : In the field of ferroptosis research, a fragment-based screening identified a benzofuran (B130515) hit that led to the development of potent inhibitors of ACSL4, an enzyme involved in lipid metabolism and ferroptosis. acs.org The synthesis of these inhibitors utilized this compound as a starting material. acs.org The resulting compounds, such as 15b (LIBX-A402) and 21 (LIBX-A403), demonstrated significant inhibitory activity against ACSL4 with IC50 values of 0.33 μM and 0.049 μM, respectively, highlighting their potential to modulate ferroptosis. acs.org

Lipoxygenase (LOX) Inhibition : Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been developed as potent and selective inhibitors of platelet-type 12-lipoxygenase (12-LOX). nih.gov This enzyme is implicated in various conditions, including skin diseases, diabetes, and cancer. nih.gov Optimized compounds from this series show nanomolar potency against 12-LOX and effectively inhibit processes like platelet aggregation. nih.gov

Table 1: Enzyme Inhibition by Benzonitrile Derivatives

| Derivative/Compound | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Type |

|---|---|---|---|

| 4-methylbenzonitrile | Mushroom Tyrosinase | 79.9 μM | Not specified |

| 4-methoxybenzonitrile | Mushroom Tyrosinase | 111.1 μM | Competitive-Noncompetitive Mixed |

| Compound 15b (LIBX-A402) | ACSL4 | 0.33 μM | Not specified |

| Compound 21 (LIBX-A403) | ACSL4 | 0.049 μM | Not specified |

| Compound 98 (1,2,4-triazine derivative) | FAK | 230 nM | Not specified |

The versatility of the this compound scaffold extends to its use in developing ligands that bind to specific receptors, acting as either agonists (activators) or antagonists (blockers).

Adenosine (B11128) Receptor Antagonism : A series of dual A2A/A2B adenosine receptor (AR) antagonists were developed using a triazole-pyrimidine-methylbenzonitrile core. researchgate.net These receptors are involved in regulating immune responses, and their blockade is a promising strategy in cancer immunotherapy. Compound 7i from this series showed potent inhibitory activity on the A2B receptor with an IC50 of 14.12 nM and demonstrated efficacy in promoting IL-2 production, a key cytokine in T-cell activation. researchgate.net Molecular docking studies confirmed that these compounds fit well within the binding cavities of both A2A and A2B adenosine receptors. researchgate.net

Androgen Receptor (AR) Modulation : In the development of selective androgen receptor modulators (SARMs), optimization of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has been a key strategy. rcsb.org One such derivative, (2S,3S)-2-fluoro-4-[(2S,3S)-3-hydroxy-2,3-dimethylpyrrolidin-1-yl]-3-methylbenzonitrile (1c ), demonstrated potent androgen agonistic activity with an EC50 of 0.29 nM. rcsb.org This compound showed significant efficacy in muscle tissue without adversely affecting the prostate in animal models, highlighting its potential as a therapeutic agent. rcsb.org

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, SAR has provided key insights.

For ACSL4 Inhibitors : In the development of ACSL4 inhibitors from a benzofuran hit, SAR studies revealed that the initial ketone group on the fragment was essential for activity; its reduction to an alcohol or methylene (B1212753) group resulted in a complete loss of inhibition. acs.org The phenyl ring of the acetophenone (B1666503) was also found to be critical for activity. acs.org

For 12-LOX Inhibitors : Medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to the identification of key structural features for potent and selective 12-LOX inhibition. nih.gov The top compounds from this study possess favorable ADME (absorption, distribution, metabolism, and excretion) properties, making them promising candidates for further development. nih.gov

For Antifungal Agents : In the design of 3-substituted benzylthioquinolinium iodides as antifungal agents, SAR studies showed that an aromatic ring attached to the sulfur atom was required for broad activity. nih.gov Modifications to this ring, such as adding electron-withdrawing groups like trifluoromethyl (CF3) or electron-donating groups like methyl, significantly influenced the antifungal potency against various opportunistic pathogens. nih.gov

Therapeutic Potential and Drug Discovery

The diverse biological activities of this compound derivatives have positioned them as promising candidates in drug discovery, particularly in the field of oncology.

Derivatives incorporating the benzonitrile moiety have demonstrated significant potential as anticancer agents through various mechanisms, including cytotoxicity, cell cycle arrest, and induction of apoptosis.

Research has shown that various heterocyclic compounds synthesized from benzonitrile precursors exhibit anticancer properties. ijrar.org For example, a novel hydrazine (B178648) carbodithioate derivative tested against the Hep G2 liver cancer cell line showed good inhibitory activity, with IC50 values of 34.33 μM and 27.64 μM after 24 and 48 hours, respectively. researchgate.net

Thiazole-(benz)azole derivatives have been evaluated for their anticancer effects against A549 (lung carcinoma) and C6 (glioma) tumor cell lines. nih.gov Compounds 6f and 6g , which contain 5-chloro and 5-methylbenzimidazole (B147155) groups, showed significant anticancer activity by inducing apoptosis. nih.gov

Spiro derivatives of parthenin, synthesized through cycloaddition with dipoles like 4-hydroxy-benzonitrile N-oxide, have shown cytotoxicity against various cancer cell lines with IC50 values ranging from 4.3 μM to 93 μM. google.com

Dihydropyrimidinone (DHPM) derivatives, which can be structurally related to benzonitrile-containing compounds, have been found to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. japsonline.com

Table 2: Anticancer Activity of Selected Benzonitrile-Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Hydrazine carbodithioate derivative | Hep G2 (Liver Cancer) | IC50 of 27.64 μM (48h) researchgate.net |

| Thiazole-benzimidazole derivative (6f) | A549 (Lung), C6 (Glioma) | Significant anticancer activity, apoptosis induction nih.gov |

| Thiazole-benzimidazole derivative (6g) | A549 (Lung), C6 (Glioma) | Significant anticancer activity, apoptosis induction nih.gov |

| Spiro derivative of parthenin | Various | IC50 values from 4.3 μM to 93 μM google.com |

| DHPM derivative (Compound A) | NCI-H460, SK-MEL-5, HL-60(TB) | Growth inhibition of 88%, 86%, 85% respectively japsonline.com |

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key player in cellular processes like proliferation, migration, and survival. researchgate.netlupinepublishers.com Its overexpression is common in many types of solid tumors, making it an attractive target for anticancer therapies. researchgate.netnih.gov

Molecular docking studies have explored the potential of benzonitrile derivatives to act as FAK inhibitors. One such study focused on 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile . derpharmachemica.comresearchgate.net The structural features of this compound were analyzed and used in computational docking simulations with the FAK domain. researchgate.netderpharmachemica.com The results of these in silico studies suggest that the compound can act as a potent inhibitor by blocking the action of the FAK protein when it is overexpressed. researchgate.netlupinepublishers.com This interaction is predicted to be primarily hydrophobic in nature. researchgate.net By targeting FAK, such inhibitors could disrupt the signaling pathways that promote tumor growth and survival, offering a promising avenue for the development of new cancer therapeutics. researchgate.netnih.gov

Anticancer and Antitumor Activities

PD-L1 Antagonism

The programmed cell death-1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that play a crucial role in downregulating the host immune response. acs.orgiosrjournals.org The blockade of the PD-1/PD-L1 interaction has emerged as a promising strategy in cancer immunotherapy. acs.org While monoclonal antibodies are the current standard for targeting this pathway, research into small-molecule inhibitors is actively being pursued due to potential advantages in oral bioavailability and cost-effectiveness.

Although direct studies on this compound as a PD-L1 antagonist are limited, research on structurally related compounds highlights the potential of the cyanophenyl moiety in this context. For instance, a novel class of PD-L1 antagonists based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been designed and evaluated. koreascience.kr These compounds have shown the ability to disrupt the PD-1/PD-L1 complex, demonstrating that a hydroxylated cyanophenyl-like structure can serve as a pharmacophore for PD-L1 inhibition. koreascience.kr One such compound, 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile, exhibited an EC50 value of 2.70 µM in a cellular assay. koreascience.kr

Table 1: In Vitro Activity of a 2-Hydroxy-4-phenylthiophene-3-carbonitrile based PD-L1 Antagonist

| Compound Name | Assay | Result (IC50/EC50) | Reference |

| 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile | HTRF Assay | 4.97 nM (IC50) | koreascience.kr |

| 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile | Cellular Assay | 2.70 µM (EC50) | koreascience.kr |

Cytotoxic Effects on Cancer Cell Lines

The development of novel cytotoxic agents remains a cornerstone of cancer research. The this compound scaffold has been incorporated into various molecules to assess their anticancer potential.